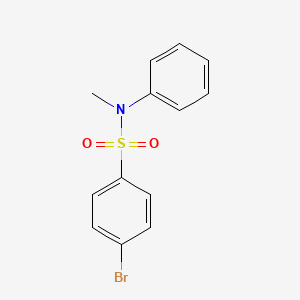

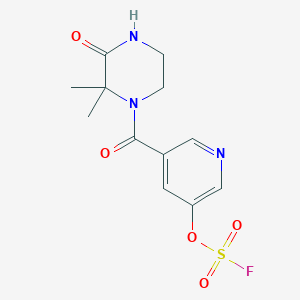

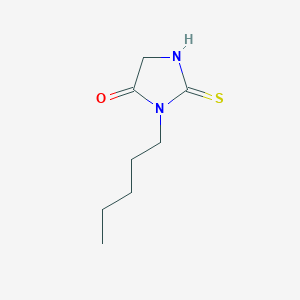

![molecular formula C20H17F3N2O4 B2421026 N-[2-(1-benzofuran-2-il)-2-hidroxipropil]-N'-[3-(trifluorometil)fenil]etandiamida CAS No. 2034270-79-4](/img/structure/B2421026.png)

N-[2-(1-benzofuran-2-il)-2-hidroxipropil]-N'-[3-(trifluorometil)fenil]etandiamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as BPO-27, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPO-27 belongs to the class of oxalamide derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Mode of Action

Benzofuran compounds have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple biochemical pathways may be affected.

Result of Action

Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may induce a range of molecular and cellular changes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several advantages for lab experiments, including its high yield and purity, potent biological activity, and potential therapeutic applications. However, there are also some limitations to using N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments, including its limited solubility in aqueous solutions and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.

Direcciones Futuras

There are several future directions for the research and development of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of its molecular target, and the evaluation of its therapeutic potential in preclinical and clinical studies. Additionally, the development of novel derivatives of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide may lead to the discovery of new compounds with improved biological activity and therapeutic potential.

Conclusion:

In conclusion, N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a novel compound that exhibits potent anti-inflammatory, anti-cancer, and anti-viral properties. Its synthesis method has been optimized for large-scale production, making it suitable for further research and development. N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for the research and development of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, which may lead to the discovery of new compounds with improved biological activity and therapeutic potential.

Métodos De Síntesis

The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves the reaction of 2-(benzofuran-2-yl)-2-hydroxypropanol with 3-(trifluoromethyl)benzoyl chloride in the presence of triethylamine and pyridine as catalysts. The resulting product is then treated with oxalyl chloride and triethylamine to obtain N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in high yield and purity. This method has been optimized to produce N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide on a large scale, making it suitable for further research and development.

Aplicaciones Científicas De Investigación

- Los investigadores han investigado las propiedades antivirales del compuesto, particularmente contra el virus de la hepatitis C (VHC). Se descubrió un nuevo derivado macrocíclico de benzofurano con prometedora actividad anti-VHC. Este compuesto podría servir potencialmente como un agente terapéutico eficaz para la enfermedad de la hepatitis C .

- Los derivados de benzofurano se han explorado como posibles agentes anticancerígenos. Se han desarrollado nuevos compuestos de andamiaje que contienen anillos de benzofurano y se han utilizado en la investigación del cáncer. Estos compuestos pueden exhibir efectos citotóxicos contra las células cancerosas, lo que los convierte en candidatos valiosos para una mayor investigación .

- Los recientes avances en los métodos de síntesis han llevado al descubrimiento de una cascada de ciclización de radicales libres única para la construcción de complejos derivados de benzofurano. Este método permite la síntesis de compuestos policíclicos de benzofurano desafiantes, ampliando la caja de herramientas químicas para el desarrollo de fármacos .

- Otro enfoque innovador implica la construcción de anillos de benzofurano mediante la tunelización cuántica de protones. Este método ofrece altos rendimientos y menos reacciones secundarias, lo que facilita la creación de intrincados sistemas de anillos de benzofurano. Los investigadores están explorando sus posibles aplicaciones en el diseño de fármacos .

- Los compuestos de benzofurano son ubicuos en la naturaleza. Se encuentran en varias plantas superiores, incluidas Asteraceae, Rutaceae, Liliaceae y Cyperaceae. Estas fuentes naturales proporcionan puntos de partida valiosos para el descubrimiento de fármacos e inspiran más esfuerzos de síntesis química .

- Comprender la relación entre las bioactividades de los derivados de benzofurano y sus características estructurales es crucial. Los investigadores analizan el SAR para optimizar el diseño de fármacos y mejorar la eficacia y el perfil de seguridad del compuesto .

Actividad antiviral

Potencial anticancerígeno

Cascada de ciclización de radicales libres

Síntesis de tunelización cuántica

Fuentes de productos naturales

Relación estructura-actividad (SAR)

En resumen, las diversas actividades biológicas de este compuesto, incluido su potencial antiviral, anticancerígeno y sintético, lo convierten en un área emocionante de investigación. Los científicos continúan explorando sus aplicaciones y desentrañando su promesa terapéutica . Si desea información más detallada sobre cualquier aspecto específico, ¡no dude en preguntar!

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4/c1-19(28,16-9-12-5-2-3-8-15(12)29-16)11-24-17(26)18(27)25-14-7-4-6-13(10-14)20(21,22)23/h2-10,28H,11H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEGSSCNPIFOTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

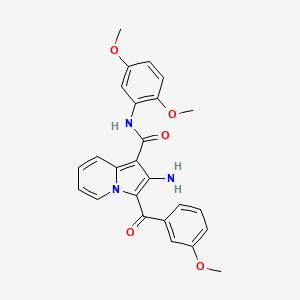

![1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420947.png)

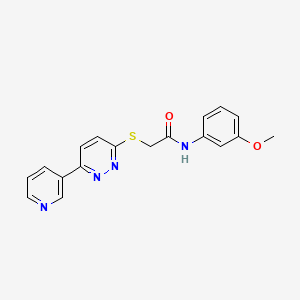

![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylpropyl)acetamide](/img/structure/B2420948.png)

![1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2420956.png)

![5-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2420959.png)